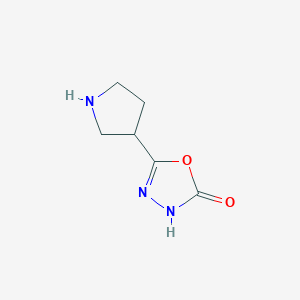
5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one is a heterocyclic organic compound characterized by the presence of a pyrrolidine ring fused to a 1,3,4-oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine hydrate to yield the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one serves as a versatile intermediate for the synthesis of various bioactive compounds. Its structural features make it suitable for constructing complex molecules with potential biological activities.
Biology: In biological research, this compound has been studied for its potential bioactivity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used as a building block for the synthesis of advanced materials and chemicals. Its unique chemical properties make it suitable for applications in material science and engineering.
Mécanisme D'action
The mechanism by which 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and often possess comparable chemical properties.
Uniqueness: 5-Pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one stands out due to its unique combination of the pyrrolidine and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C6H9N3O2/c10-6-9-8-5(11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,9,10) |
Clé InChI |
FMHKVCMNFSPRGK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


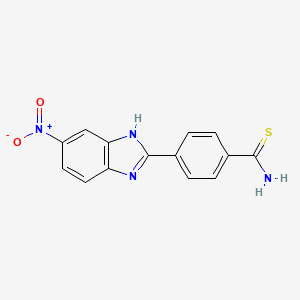
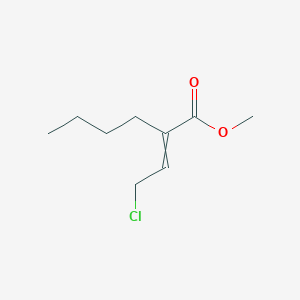
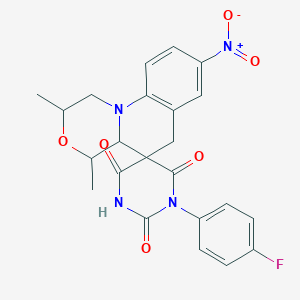
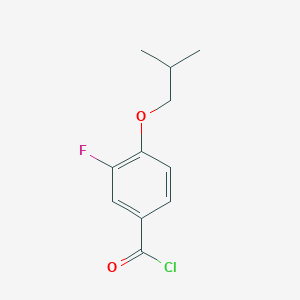
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
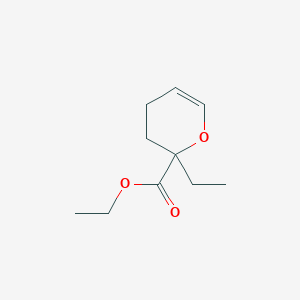
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)
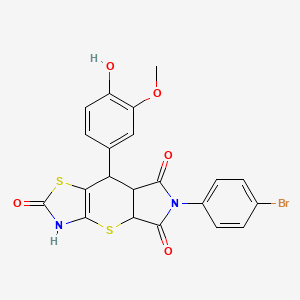
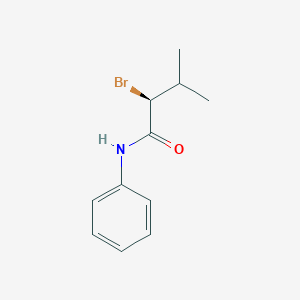
![5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15174552.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
